

Application Notes: Cuprous Ion-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

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Compound of Interest		
Compound Name:	Cuprous ion	
Cat. No.:	B096250	Get Quote

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their simplicity, reliability, and high yields.[1] Independently developed by the research groups of Meldal and Sharpless, this reaction facilitates the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] The process is highly regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1]

The CuAAC reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][2] Its key advantages include high efficiency, mild reaction conditions, and exceptional tolerance for a wide array of functional groups.[1][3] Furthermore, the reaction is compatible with various solvents, including aqueous environments, across a broad pH range of 4 to 12.[1][2] These robust features have established CuAAC as an indispensable tool in diverse scientific fields, including drug discovery, bioconjugation, materials science, and polymer chemistry.[1][4][5][6]

Reaction Mechanism

The catalytic cycle of CuAAC is initiated by the coordination of a Cu(I) ion with the terminal alkyne to form a copper-acetylide intermediate.[7][8] The azide then displaces a ligand on the copper, and a six-membered copper metallacycle is formed.[2] This intermediate subsequently undergoes ring contraction to a triazolyl-copper derivative, which, after protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the

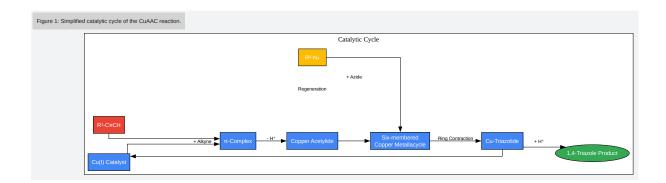




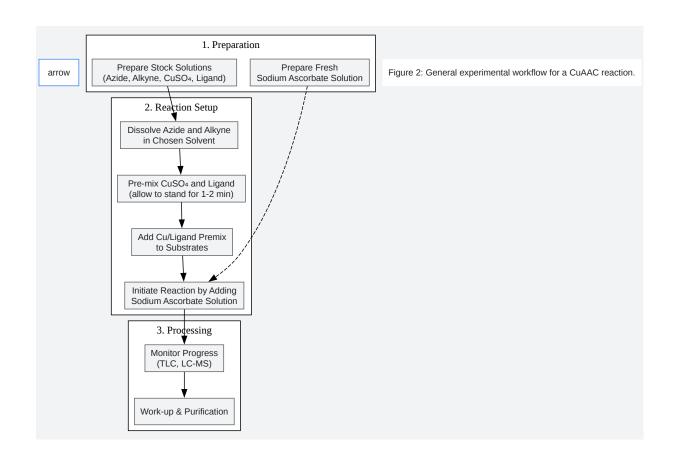


next cycle.[2][7] While the reaction can be catalyzed by a single copper center, kinetic studies suggest that the active species may involve two copper centers, pointing to a binuclear mechanism in some cases.[9][10]









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